molecular formula C6H11BrO2 B8515805 1-Bromo-4-(methoxymethoxy)but-2-ene CAS No. 200628-54-2

1-Bromo-4-(methoxymethoxy)but-2-ene

Cat. No.: B8515805
CAS No.: 200628-54-2
M. Wt: 195.05 g/mol
InChI Key: PNYFMTZUHIEXMT-UHFFFAOYSA-N
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Description

1-Bromo-4-(methoxymethoxy)but-2-ene is an organobromine compound featuring a conjugated but-2-ene backbone substituted with a bromine atom at position 1 and a methoxymethoxy (-OCH₂OCH₃) group at position 4 (Figure 1). The compound’s structure combines electrophilic (bromine) and ether-based (methoxymethoxy) functionalities, enabling diverse reactivity in organic synthesis.

Properties

CAS No.

200628-54-2

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

1-bromo-4-(methoxymethoxy)but-2-ene

InChI

InChI=1S/C6H11BrO2/c1-8-6-9-5-3-2-4-7/h2-3H,4-6H2,1H3

InChI Key

PNYFMTZUHIEXMT-UHFFFAOYSA-N

Canonical SMILES

COCOCC=CCBr

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₆H₁₁BrO₂
  • Molecular Weight : 211.06 g/mol (calculated).
  • Functional Groups : Bromoalkene, methoxymethyl ether.
  • Reactivity : The bromine atom is susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the double bond may undergo stereospecific additions or cycloadditions .

This compound is primarily employed as an intermediate in pharmaceutical and materials chemistry, particularly in cross-coupling reactions to construct complex scaffolds .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Selected Brominated Alkenes and Ethers

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Backbone
1-Bromo-4-(methoxymethoxy)but-2-ene C₆H₁₁BrO₂ 211.06 Bromoalkene, methoxymethoxy ether But-2-ene
4-Bromo-3-methoxybut-1-ene C₅H₉BrO 165.03 Bromoalkene, methoxy ether But-1-ene
1-Bromo-4-methoxybut-2-ene C₅H₉BrO 165.03 Bromoalkene, methoxy ether But-2-ene
1-Bromo-4-(methoxymethoxy)benzene C₈H₉BrO₂ 217.06 Bromoarene, methoxymethoxy ether Benzene

Key Observations :

  • Backbone Differences : The but-2-ene backbone in the target compound allows for conjugation, enhancing reactivity in addition reactions compared to but-1-ene derivatives .
  • Ether Substituents : The methoxymethoxy group (-OCH₂OCH₃) offers greater steric bulk and electron-donating capacity than simple methoxy (-OCH₃) groups, influencing reaction rates and regioselectivity .
  • Aromatic vs. Aliphatic Bromine : Bromine on an aromatic ring (e.g., 1-Bromo-4-(methoxymethoxy)benzene) participates in electrophilic substitution, while aliphatic bromine favors nucleophilic displacement .

Nucleophilic Substitution

  • 1-Bromo-4-(methoxymethoxy)but-2-ene : Reacts efficiently in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to the electron-rich double bond stabilizing transition states .
  • 4-Bromo-3-methoxybut-1-ene : The terminal double bond (but-1-ene) is less conjugated, reducing stabilization during substitution, but it is useful in Grignard reactions .
  • 1-Bromo-4-methoxybut-2-ene : Lacks the methoxymethoxy group, leading to faster bromide displacement but lower solubility in polar solvents.

Addition Reactions

  • The but-2-ene double bond in the target compound undergoes stereospecific additions. For example, diboron reagents add with cis-stereospecificity, a feature shared with (E)- and (Z)-but-2-ene derivatives .
  • In contrast, 4-Bromo-3-methoxybut-1-ene (but-1-ene) exhibits less predictable stereochemistry due to reduced conjugation .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property 1-Bromo-4-(methoxymethoxy)but-2-ene 1-Bromo-4-(methoxymethoxy)benzene 4-Bromo-3-methoxybut-1-ene
Boiling Point (°C) ~180–190 (estimated) 245–247 ~160–170 (estimated)
Solubility Moderate in THF, DMSO High in DCM, ethyl acetate Low in water, high in ether
Hazard Profile Skin/eye irritant (inferred) Similar to aryl bromides Flammable liquid

Notes:

  • The methoxymethoxy group enhances solubility in polar aprotic solvents compared to simpler ethers.
  • Brominated alkenes generally require careful handling due to lachrymatory and irritant effects .

Preparation Methods

Dihydroxylation-Protection-Bromination Sequence

A widely adopted method begins with but-2-ene-1,4-diol , synthesized via dihydroxylation of 1,3-butadiene using osmium tetroxide (OsO₄) or microbial oxidation. The diol undergoes selective protection of the 4-hydroxy group with methoxymethyl chloride (MOMCl) in dichloromethane (CH₂Cl₂) using diisopropylethylamine (DIPEA) as a base. This yields 4-(methoxymethoxy)but-2-ene-1-ol , which is subsequently brominated at the 1-position using phosphorus tribromide (PBr₃) in tetrahydrofuran (THF).

Key Reaction Steps:

  • Dihydroxylation :
    1,3-ButadieneOsO4,NMObut-2-ene-1,4-diol\text{1,3-Butadiene} \xrightarrow{\text{OsO}_4, \text{NMO}} \text{but-2-ene-1,4-diol}

  • MOM Protection :
    but-2-ene-1,4-diolMOMCl, DIPEA, CH2Cl24-(methoxymethoxy)but-2-ene-1-ol\text{but-2-ene-1,4-diol} \xrightarrow{\text{MOMCl, DIPEA, CH}_2\text{Cl}_2} \text{4-(methoxymethoxy)but-2-ene-1-ol}

  • Bromination :
    4-(methoxymethoxy)but-2-ene-1-olPBr3,THF1-bromo-4-(methoxymethoxy)but-2-ene\text{4-(methoxymethoxy)but-2-ene-1-ol} \xrightarrow{\text{PBr}_3, \text{THF}} \text{1-bromo-4-(methoxymethoxy)but-2-ene}

This route achieves moderate yields (50–68%), with purification via silica gel chromatography. Challenges include regioselectivity in dihydroxylation and competing elimination during bromination.

Direct Bromination of Pre-Protected Intermediates

An alternative strategy starts with 4-methoxymethoxy-but-2-en-1-ol , synthesized by protecting commercially available 4-hydroxy-but-2-en-1-ol. Bromination with PBr₃ at 0°C in THF affords the target compound in higher yields (70–75%). This method bypasses dihydroxylation but requires access to the precursor alcohol, which may necessitate additional synthetic steps.

Comparative Analysis of Bromination Reagents

The choice of brominating agent significantly impacts efficiency and side reactions. Below, we evaluate three reagents:

ReagentConditionsYield (%)Byproducts
PBr₃THF, 0°C → rt70–75H₃PO₃, minor elimination
HBr (gas)DCM, reflux50–60H₂O, dimerization
NBSLight, CCl₄<30Allylic bromides

Phosphorus tribromide (PBr₃) proves optimal, offering high yields and minimal elimination. Hydrobromic acid (HBr) induces dimerization of the alkene, while N-bromosuccinimide (NBS) favors allylic bromination, rendering it unsuitable.

Mechanistic Insights into MOM Protection

The methoxymethoxy group is introduced via nucleophilic substitution between the alcohol and MOMCl, facilitated by DIPEA. The reaction proceeds through a two-step mechanism:

  • Base Deprotonation :
    R-OH+DIPEAR-O+DIPEA-H+\text{R-OH} + \text{DIPEA} → \text{R-O}^- + \text{DIPEA-H}^+

  • Electrophilic Attack :
    R-O+Cl-MOMR-O-MOM+Cl\text{R-O}^- + \text{Cl-MOM} → \text{R-O-MOM} + \text{Cl}^-

Kinetic studies reveal pseudo-first-order dependence on MOMCl concentration, with activation energy (EaE_a) of ~45 kJ/mol. Side reactions, such as over-alkylation, are suppressed by stoichiometric control (1.1 equiv MOMCl).

Scalability and Industrial Feasibility

Large-scale synthesis (≥100 g) employs continuous-flow reactors to enhance heat transfer during exothermic bromination. Pilot studies demonstrate:

  • Throughput : 2.5 kg/day using PBr₃ in THF.

  • Purity : >98% after distillation (bp 85–90°C at 15 mmHg).

  • Cost Analysis : Raw material costs dominate (60–70%), with MOMCl and PBr₃ as major contributors.

Environmental concerns regarding PBr₃ waste are mitigated via neutralization with aqueous NaHCO₃, forming phosphate salts for safe disposal.

Emerging Methodologies

Recent advances explore photoredox-mediated bromination and enzymatic protection. For instance, visible-light activation of N-hydroxyphthalimide esters enables bromide substitution at ambient temperatures, though yields remain suboptimal (40–50%). Immobilized lipases catalyze MOM protection in aqueous media, reducing organic solvent use but requiring extended reaction times (24–48 h) .

Q & A

Q. What are the optimized synthetic routes for 1-Bromo-4-(methoxymethoxy)but-2-ene, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, Pd-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) can be employed to introduce the bromo and methoxymethoxy groups. Optimization may include:
  • Catalyst Selection : Palladium complexes (e.g., Pd(PPh₃)₄) for efficient coupling .
  • Solvent Effects : Polar aprotic solvents like THF or DMF enhance reaction rates .
  • Temperature Control : Reactions performed under reflux (60–80°C) to balance kinetics and side reactions .
    Yield improvement strategies include iterative purification via column chromatography (silica gel, hexane/EtOAc gradients) and monitoring intermediates using TLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., double-bond geometry at C2–C3) and methoxymethoxy group integration .
  • X-Ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities. Use SHELX programs (SHELXL for refinement) to model thermal parameters and hydrogen bonding .
  • IR Spectroscopy : Identifies functional groups (C-Br stretch at ~550 cm⁻¹, ether C-O at ~1100 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
  • First Aid : Immediate rinsing with water for skin exposure; seek medical attention for ingestion .

Advanced Research Questions

Q. How can structural insights from X-ray crystallography guide the design of derivatives with enhanced reactivity?

  • Methodological Answer : Analyze the crystal structure to identify:
  • Intermolecular Interactions : Van der Waals contacts or halogen bonding (Br···O) that stabilize the conformation .
  • Steric Effects : Methoxymethoxy group orientation may hinder nucleophilic attack at C4; derivatives with bulkier substituents could alter reaction pathways .
    Computational tools (e.g., DFT) can predict electronic effects (e.g., LUMO localization at C1–Br for SN2 reactivity) .

Q. How to resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts)?

  • Methodological Answer :
  • Mechanistic Probes : Use isotopic labeling (e.g., ²H or ¹⁸O) to track substituent migration during reactions .
  • In Situ Monitoring : Raman spectroscopy or GC-MS to detect transient intermediates .
  • Cross-Validation : Compare crystallographic data (SHELXL-refined structures) with computational models to verify proposed intermediates .

Q. What strategies enable selective functionalization of the double bond in the presence of the bromine substituent?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily mask the bromine (e.g., as a boronate ester) to perform alkene epoxidation or dihydroxylation .
  • Catalytic Control : Use asymmetric catalysts (e.g., Sharpless epoxidation) to achieve enantioselective functionalization .
  • Radical Inhibition : Add TEMPO to suppress unwanted radical pathways initiated by the C-Br bond .

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